molecular formula C11H16ClN3O B1398460 N-(3-Pyridinylmethyl)-2-pyrrolidinecarboxamide hydrochloride CAS No. 1246172-90-6

N-(3-Pyridinylmethyl)-2-pyrrolidinecarboxamide hydrochloride

Cat. No.: B1398460
CAS No.: 1246172-90-6
M. Wt: 241.72 g/mol
InChI Key: ZDQVVHNBKOPBGC-UHFFFAOYSA-N
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Description

N-(3-Pyridinylmethyl)-2-pyrrolidinecarboxamide hydrochloride is a compound that features a pyridine ring and a pyrrolidine ring These structures are significant in medicinal chemistry due to their presence in various bioactive molecules

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Pyridinylmethyl)-2-pyrrolidinecarboxamide hydrochloride typically involves the reaction of 3-pyridinemethanol with 2-pyrrolidinecarboxylic acid. The reaction is facilitated by the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the amide bond. The reaction is usually carried out in an organic solvent like dichloromethane under an inert atmosphere .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the reaction. Purification is typically achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

N-(3-Pyridinylmethyl)-2-pyrrolidinecarboxamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The pyridine ring can be oxidized to form N-oxide derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Reagents such as alkyl halides and nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions include N-oxide derivatives, reduced amines, and substituted pyridine derivatives.

Scientific Research Applications

N-(3-Pyridinylmethyl)-2-pyrrolidinecarboxamide hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N-(3-Pyridinylmethyl)-2-pyrrolidinecarboxamide hydrochloride involves its interaction with specific molecular targets. The pyridine ring can interact with enzymes or receptors, modulating their activity. The compound may act as an agonist or antagonist, depending on the target and the context of its use .

Comparison with Similar Compounds

Similar Compounds

  • N-(3-Pyridinylmethyl)-2-pyrrolidinecarboxamide
  • N-(3-Pyridinylmethyl)-2-pyrrolidinecarboxamide N-oxide
  • N-(3-Pyridinylmethyl)-2-pyrrolidinecarboxamide methyl ester

Uniqueness

N-(3-Pyridinylmethyl)-2-pyrrolidinecarboxamide hydrochloride is unique due to its specific combination of pyridine and pyrrolidine rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

N-(pyridin-3-ylmethyl)pyrrolidine-2-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O.ClH/c15-11(10-4-2-6-13-10)14-8-9-3-1-5-12-7-9;/h1,3,5,7,10,13H,2,4,6,8H2,(H,14,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDQVVHNBKOPBGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C(=O)NCC2=CN=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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